![molecular formula C29H28N4O5 B2583266 N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 866350-32-5](/img/no-structure.png)

N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

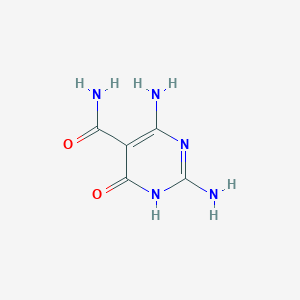

N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H28N4O5 and its molecular weight is 512.566. The purity is usually 95%.

BenchChem offers high-quality N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide derivatives have been investigated for their antioxidant capacity. Researchers have assessed their ability to scavenge free radicals using several assays, including interaction with DPPH (1,1-diphenyl-2-picrylhydrazyl radical), AAPH (2,2’-azobis(2-amidinopropane) dihydrochloride), and ABTS•+ (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation) .

- The same compounds were evaluated for their anti-inflammatory properties. Among them, N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide derivatives showed promise as lipoxygenase (LOX) inhibitors. Specifically, one derivative (bearing the 2,4-difluorophenyl motif) exhibited an IC50 value of 10 μM, indicating strong LOX inhibitory activity .

- Researchers have explored the synthetic pathways and structural modifications of this compound to enhance its bioactivity. Understanding its interactions with biological targets can guide drug design efforts .

- Given the antioxidant properties, these derivatives may find applications in nutraceutical formulations or functional foods. Their ability to combat oxidative stress could contribute to overall health .

- Investigating the pharmacokinetics, toxicity, and bioavailability of these derivatives is crucial for potential drug development. Their unique structure may offer advantages over existing compounds .

- Researchers may explore the effects of these derivatives on specific cellular pathways, signaling cascades, or disease models. Their potential as therapeutic agents warrants further investigation .

Antioxidant Properties

Anti-Inflammatory Activity

Medicinal Chemistry

Bioactives and Nutraceuticals

Pharmacology and Drug Development

Biomedical Research

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide involves the condensation of 2-amino-4-ethoxybenzoic acid with benzaldehyde to form N-benzyl-2-amino-4-ethoxybenzamide. This intermediate is then reacted with ethyl acetoacetate to form N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide.", "Starting Materials": [ "2-amino-4-ethoxybenzoic acid", "benzaldehyde", "ethyl acetoacetate", "benzyl chloride", "sodium ethoxide", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-ethoxybenzoic acid with benzaldehyde in the presence of acetic anhydride and phosphorus pentoxide to form N-benzyl-2-amino-4-ethoxybenzamide.", "Step 2: Alkylation of N-benzyl-2-amino-4-ethoxybenzamide with benzyl chloride in the presence of sodium ethoxide to form N-benzyl-N-benzyl-2-amino-4-ethoxybenzamide.", "Step 3: Cyclization of N-benzyl-N-benzyl-2-amino-4-ethoxybenzamide with ethyl acetoacetate in the presence of sodium hydroxide to form N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide.", "Step 4: Purification of the final product using a mixture of ethanol and water." ] } | |

CAS RN |

866350-32-5 |

Product Name |

N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |

Molecular Formula |

C29H28N4O5 |

Molecular Weight |

512.566 |

IUPAC Name |

N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |

InChI |

InChI=1S/C29H28N4O5/c1-3-16-32-28(36)24-15-10-21(27(35)30-18-20-8-6-5-7-9-20)17-25(24)33(29(32)37)19-26(34)31-22-11-13-23(14-12-22)38-4-2/h3,5-15,17H,1,4,16,18-19H2,2H3,(H,30,35)(H,31,34) |

InChI Key |

YFLMHKZDIVSFJN-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2583184.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2583185.png)

![4-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2583191.png)

![(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2583193.png)

![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583195.png)

![N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2583197.png)

![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2583198.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2583199.png)

![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2583205.png)